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molecular formula C9H10N2OS B160241 2-Amino-6-ethoxybenzothiazole CAS No. 94-45-1

2-Amino-6-ethoxybenzothiazole

Cat. No. B160241
M. Wt: 194.26 g/mol
InChI Key: KOYJWFGMEBETBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05919807

Procedure details

20 g (0.103 mol) of 2-amino-6-ethoxy-benzothiazole are dissolved in 100 ml of glacial acetic acid and 52 ml of concentrated hydrochloric acid and whilst cooling with ice the mixture is diazotised with 7.4 g (0.108 mol) of sodium nitrite in 15 ml of water. Then the solution of the diazonium salt is added batchwise to a suspension of 13.6 g (0.137 mol) of copper-I-chloride in 65 ml of concentrated hydrochloric acid and stirred for 20 minutes at 30° C. Then the mixture is diluted with 800 ml of ice water and the crystals formed are suction filtered. To purify them they are chromatographed on silica gel (eluant: petroleum ether/ethyl acetate=6:1). Yield: 61.7% of theory, Melting point: 60-61° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
copper-I-chloride
Quantity
13.6 g
Type
reactant
Reaction Step Three
Quantity
65 mL
Type
reactant
Reaction Step Three
Quantity
52 mL
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
[Compound]
Name
ice water
Quantity
800 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
N[C:2]1[S:3][C:4]2[CH:10]=[C:9]([O:11][CH2:12][CH3:13])[CH:8]=[CH:7][C:5]=2[N:6]=1.N([O-])=O.[Na+].[ClH:18]>C(O)(=O)C.O>[Cl:18][C:2]1[S:3][C:4]2[CH:10]=[C:9]([O:11][CH2:12][CH3:13])[CH:8]=[CH:7][C:5]=2[N:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
NC=1SC2=C(N1)C=CC(=C2)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
7.4 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
copper-I-chloride
Quantity
13.6 g
Type
reactant
Smiles
Name
Quantity
65 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
52 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Six
Name
ice water
Quantity
800 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
stirred for 20 minutes at 30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the crystals formed
CUSTOM
Type
CUSTOM
Details
To purify them they
CUSTOM
Type
CUSTOM
Details
are chromatographed on silica gel (eluant: petroleum ether/ethyl acetate=6:1)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
ClC=1SC2=C(N1)C=CC(=C2)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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